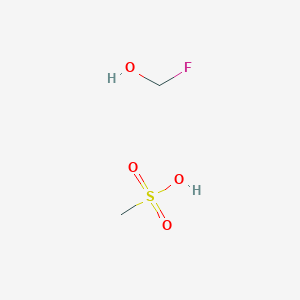
Fluoromethanol;methanesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fluoromethanol; methanesulfonic acid is a compound that combines the properties of fluoromethanol and methanesulfonic acid Fluoromethanol is an organofluorine compound, while methanesulfonic acid is an organosulfur compound
Synthetic Routes and Reaction Conditions:
Fluoromethanol: Fluoromethanol can be synthesized through the reaction of formaldehyde with hydrogen fluoride. This reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions.
Methanesulfonic Acid: Methanesulfonic acid is commonly produced by the oxidation of dimethyl sulfide using oxygen or chlorine.
Industrial Production Methods:
Fluoromethanol: Industrial production of fluoromethanol involves the use of large-scale reactors where formaldehyde and hydrogen fluoride are combined under controlled conditions to ensure high yield and purity.
Methanesulfonic Acid: Industrial production of methanesulfonic acid involves the oxidation of dimethyl sulfide in large reactors, often using air or chlorine as the oxidizing agent.
Types of Reactions:
Oxidation: Methanesulfonic acid can undergo oxidation reactions to form sulfonic acid derivatives.
Reduction: Fluoromethanol can be reduced to form methanol and other reduced products.
Substitution: Both fluoromethanol and methanesulfonic acid can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, chlorine, and hydrogen peroxide. These reactions are typically conducted at elevated temperatures and in the presence of catalysts.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Substitution reactions often involve the use of nucleophiles or electrophiles under specific conditions to facilitate the replacement of functional groups.
Major Products Formed:
Oxidation: Sulfonic acid derivatives and other oxidized products.
Reduction: Methanol and other reduced compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Fluoromethanol; methanesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals, electrolytes for batteries, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of fluoromethanol; methanesulfonic acid involves its interaction with molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Methanol: Similar to fluoromethanol but lacks the fluorine atom, resulting in different reactivity and properties.
Sulfuric Acid: Similar to methanesulfonic acid but has different solubility and reactivity characteristics.
Uniqueness:
Fluoromethanol: The presence of the fluorine atom imparts unique reactivity and stability compared to methanol.
Methanesulfonic Acid: Offers higher solubility for metal salts and is less corrosive compared to sulfuric acid, making it suitable for specific industrial applications .
Eigenschaften
CAS-Nummer |
114435-87-9 |
|---|---|
Molekularformel |
C2H7FO4S |
Molekulargewicht |
146.14 g/mol |
IUPAC-Name |
fluoromethanol;methanesulfonic acid |
InChI |
InChI=1S/CH3FO.CH4O3S/c2-1-3;1-5(2,3)4/h3H,1H2;1H3,(H,2,3,4) |
InChI-Schlüssel |
OHSUIHHSXFTIEC-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)O.C(O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



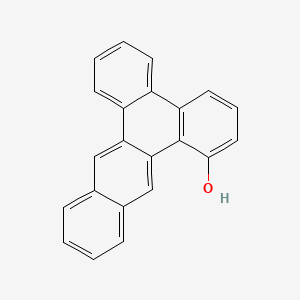
![Methanone, [5-methyl-2-(methylamino)phenyl]phenyl-, hydrazone, (Z)-](/img/structure/B14304518.png)
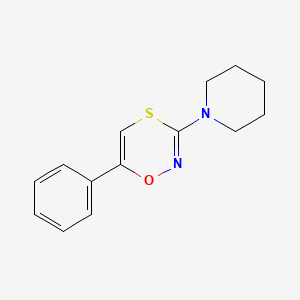
![Methyl 4-[(trimethylsilyl)oxy]penta-2,4-dienoate](/img/structure/B14304528.png)
![2-[2-(2-tert-Butoxyethoxy)ethyl]-1,3-dioxolane](/img/structure/B14304535.png)
![Benzene, 1,1'-[(3-chloropropoxy)methylene]bis[4-fluoro-](/img/structure/B14304546.png)
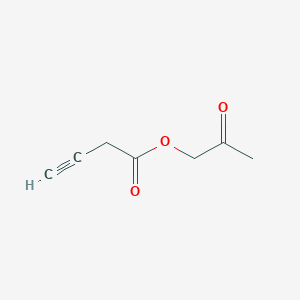


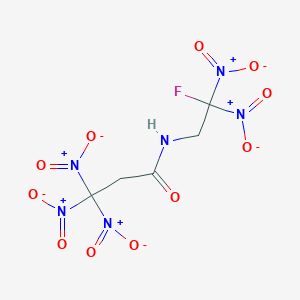
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
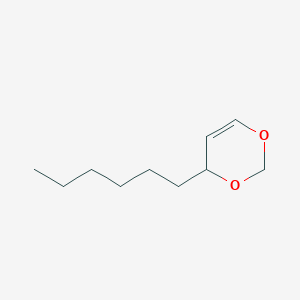
![(2-{[3-(2-Bromoethyl)phenoxy]methoxy}ethyl)(trimethyl)silane](/img/structure/B14304587.png)
